Ethyl 4-ethyl-2-methyloxazole-5-carboxylate
Description
Ethyl 4-ethyl-2-methyloxazole-5-carboxylate (CAS: 338959-43-6) is an oxazole derivative characterized by a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. The compound features a carboxylate ester group at position 5, a methyl substituent at position 2, and an ethyl group at position 4 (Figure 1).
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
ethyl 4-ethyl-2-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H13NO3/c1-4-7-8(9(11)12-5-2)13-6(3)10-7/h4-5H2,1-3H3 |
InChI Key |
PQXBJFLMBCDIAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC(=N1)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-ethyl-2-methyloxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with ethylamine, followed by cyclization with a suitable dehydrating agent .
Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis approach to enhance yield and reduce reaction time. This method involves the use of commercially available starting materials and catalysts to facilitate the reaction under mild conditions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-ethyl-2-methyloxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Forms halogenated derivatives.
Scientific Research Applications
Ethyl 4-ethyl-2-methyloxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-ethyl-2-methyloxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations :
- Substituent Position : The placement of alkyl groups significantly impacts biological activity and physicochemical properties. For example, Ethyl 5-methylisoxazole-4-carboxylate (CAS: 51135-73-0) exhibits antifungal properties, while the 3-phenyl substitution in Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate enhances structural rigidity for crystallography .
- Functional Groups: Polar substituents (e.g., amino in Methyl 4-amino-3-methoxyisoxazole-5-carboxylate) enable hydrogen bonding, influencing solubility and crystal packing .
Physicochemical Properties
- Lipophilicity: The 4-ethyl and 2-methyl groups in the target compound likely enhance lipophilicity compared to analogs with polar substituents (e.g., amino or hydroxyl groups) .
- Thermal Stability : Isoxazole derivatives generally exhibit moderate thermal stability due to aromatic ring conjugation, as evidenced by crystallographic studies .
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